molecular formula C18H24N2O6 B1437494 trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid CAS No. 1217636-05-9

trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid

Cat. No.: B1437494
CAS No.: 1217636-05-9
M. Wt: 364.4 g/mol
InChI Key: ZPDUEFCWDPJFBV-KBPBESRZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both Boc and Cbz protecting groups, which provide dual protection for the amino and carboxyl functionalities. This dual protection enhances its utility in complex synthetic procedures where selective deprotection is required .

Biological Activity

Overview

Trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid (CAS No. 1217636-05-9) is a synthetic compound notable for its structural complexity and potential biological applications. It features a pyrrolidine ring and is characterized by the presence of both tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. The molecular formula is C₁₈H₂₄N₂O₆, with a molecular weight of approximately 364.39 g/mol .

Biological Activity

The biological activity of this compound is primarily linked to its role as a chiral building block in the synthesis of various biologically active compounds, including metalloproteinase inhibitors. The compound's unique structure allows it to participate in diverse pharmacological interactions, making it an important subject of study in drug development .

The mechanism of action involves the protective roles of the Boc and Cbz groups, which stabilize the compound during synthetic processes. These protective groups prevent unwanted side reactions, facilitating the synthesis of more complex molecules that may exhibit enhanced biological activity .

Synthesis Methods

Several synthetic routes have been developed for producing this compound:

  • Formation of the Pyrrolidine Ring : Cyclization reactions using appropriate precursors.
  • Protection of Functional Groups : The amino group is protected using Boc, while the carboxylic acid group is protected with Cbz.
  • Purification : Final compounds are purified through chromatographic techniques to achieve high purity levels .

Comparative Analysis

The compound shares structural similarities with other nitrogen-containing heterocycles but stands out due to its dual protective groups. Below is a comparison table highlighting key features:

Compound NameMolecular FormulaKey Features
This compound C₁₈H₂₄N₂O₆Dual Boc and Cbz protection, complex structure
4-Piperidone C₅H₉NOSix-membered nitrogen ring; simpler than trans-4-N-Boc-Amino...
L-Proline C₅H₉NO₂An amino acid lacking protective groups; simpler structure
3-Pyrrolidinone C₄H₇NOCyclic amide without carboxylic functionality

Case Studies and Research Findings

Research indicates that modifications to the pyrrolidine ring can significantly influence biological interactions and efficacy as a drug candidate. For instance, studies have shown that derivatives of this compound exhibit varying degrees of activity against specific biological targets .

In one study, the compound was evaluated for its ability to inhibit metalloproteinases, which are critical in various pathological processes including cancer metastasis and tissue remodeling. The results demonstrated promising inhibition rates, suggesting potential therapeutic applications .

Properties

IUPAC Name

(3S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-14-10-20(9-13(14)15(21)22)17(24)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDUEFCWDPJFBV-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301109133
Record name 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301109133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820571-98-9
Record name 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester, (3S,4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820571-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Pyrrolidinedicarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester, (3S,4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301109133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid
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trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid
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trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid
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Reactant of Route 6
trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic acid

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